molecular formula C21H28ClN3O B4063451 N-1-adamantyl-4-(3-chlorophenyl)-1-piperazinecarboxamide

N-1-adamantyl-4-(3-chlorophenyl)-1-piperazinecarboxamide

Cat. No. B4063451
M. Wt: 373.9 g/mol
InChI Key: MXLAFKQSDLKKPS-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-(3-chlorophenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound, also known as ACPD, is a piperazine derivative that has been synthesized through a number of methods.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities

The synthesis of N-(1-adamantyl)carbothioamide derivatives, including reactions with cyclic secondary amines and piperazine, has been explored for potential antimicrobial activities. These compounds, through various synthetic pathways, have shown potent antibacterial activity against several strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. For instance, specific derivatives demonstrated significant reduction of serum glucose levels in diabetic rats, indicating potential hypoglycemic activity as well (Al-Abdullah et al., 2015).

Reactivity and Adsorption Behavior

DFT and MD Simulation Studies

The local reactive properties and adsorption behavior of adamantane derivatives, including 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APMT), have been investigated using DFT method and MD simulations. These studies help understand the molecule's stability and interactions, which are crucial for pharmaceutical applications, demonstrating significant stability indicators for practical applications (Al-Ghulikah et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Novel Triazoles and Related Derivatives

The synthesis of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and their derivatives has been explored, revealing that several compounds exhibit good to moderate activities against both Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Furthermore, in vivo anti-inflammatory activity of these compounds was determined, with some showing significant effects, highlighting their potential as antimicrobial and anti-inflammatory agents (Al-Omar et al., 2010).

Pharmaceutical Applications and Molecular Interactions

Adatanserin - Serotonin Antagonist

Adatanserin, an adamantyl aryl- and heteroarylpiperazine derivative, has shown dual activity at serotonin 5-HT(1A) and 5-HT(2) receptors, suggesting its utility as an anxiolytic and antidepressant agent. This compound's development emphasizes the role of adamantane derivatives in modulating serotonin receptors, potentially contributing to new therapies for anxiety and depression (Abou-Gharbia et al., 1999).

properties

IUPAC Name

N-(1-adamantyl)-4-(3-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O/c22-18-2-1-3-19(11-18)24-4-6-25(7-5-24)20(26)23-21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLAFKQSDLKKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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